molecular formula C9H15ClN2O2 B7931223 N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Cat. No.: B7931223
M. Wt: 218.68 g/mol
InChI Key: BIPAKTUNUPQBKB-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a chloro-acetyl group and a methyl-acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves the reaction of pyrrolidine derivatives with chloroacetyl chloride and methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Pyrrolidine, chloroacetyl chloride, and methylamine.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low to moderate range (0-50°C) to control the reaction rate.

    Procedure: Pyrrolidine is first reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the intermediate N-(2-chloroacetyl)pyrrolidine. This intermediate is then reacted with methylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps, such as recrystallization or chromatography, to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can be compared with other pyrrolidine derivatives, such as:

    N-(2-Chloroacetyl)pyrrolidine: Lacks the methyl-acetamide group, which may result in different chemical and biological properties.

    N-Methylpyrrolidine:

    N-(2-Bromoacetyl)pyrrolidine: Similar structure but with a bromo group instead of a chloro group, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPAKTUNUPQBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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